molecular formula C22H21N3O3S2 B3207027 N-(3,4-dimethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1040678-72-5

N-(3,4-dimethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B3207027
CAS No.: 1040678-72-5
M. Wt: 439.6 g/mol
InChI Key: CQBMMCJSCNJKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and two aryl groups. Sulfonamides and oxadiazoles are well-documented for their roles in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-14-6-5-7-17(12-14)21-23-22(28-24-21)20-19(10-11-29-20)30(26,27)25(4)18-9-8-15(2)16(3)13-18/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBMMCJSCNJKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiophene ring, an oxadiazole moiety, and sulfonamide functionality. Its structure can be summarized as follows:

Chemical Structure C19H20N4O2S\text{Chemical Structure }\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

Biological Activity Overview

Research indicates that compounds containing the oxadiazole and thiophene rings exhibit a range of biological activities, particularly in anticancer research. The presence of electron-donating groups in the phenyl rings enhances their cytotoxic effects.

Anticancer Activity

In studies examining various derivatives of oxadiazole and thiophene compounds:

  • Cytotoxicity : The compound demonstrated significant cytotoxicity against several cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 1.61 µg/mL to 92.4 µM against various cancer types including lung adenocarcinoma and melanoma .
  • Mechanism of Action : The proposed mechanisms for the anticancer activity include the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis and repair mechanisms .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl rings and the positioning of substituents significantly impact biological activity:

Compound ModificationObserved Effect
Methyl groups at positions 3 and 4 on phenyl ringsIncreased cytotoxicity
Presence of oxadiazole moietyEnhanced anticancer activity
Sulfonamide functionalityContributes to solubility and bioavailability

Case Studies

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and tested for anticancer activity. One derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating substantial anticancer potential .
  • Cytotoxicity in Cell Lines : In vitro studies using NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells showed that specific derivatives displayed strong selectivity against both cell lines, with significant inhibition observed at low concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The compound’s closest structural analogues differ in substituent patterns on the aryl and heterocyclic moieties:

Compound Name Structural Differences Key Physicochemical Inferences
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide 4-Fluorophenyl (oxadiazole), 4-methoxyphenyl (sulfonamide) Increased polarity due to fluorine and methoxy groups; enhanced solubility in polar solvents.
Target Compound 3-Methylphenyl (oxadiazole), 3,4-dimethylphenyl (sulfonamide) Higher lipophilicity (logP) due to methyl groups; potential for improved membrane permeability.
  • Electronic Effects : Fluorine’s electron-withdrawing nature (in the analogue) may reduce electron density in the oxadiazole ring, altering binding interactions compared to the methyl group’s electron-donating effect in the target compound.
  • Solubility : Methoxy groups (analogue) enhance aqueous solubility, whereas methyl groups (target) favor lipid solubility.

Heterocyclic Variations

Replacement of the oxadiazole ring with other heterocycles significantly impacts bioactivity:

Compound Class Example Key Features
1,2,4-Oxadiazole Target Compound High metabolic stability; moderate hydrogen-bonding capacity .
1,3,4-Thiadiazole (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine Sulfur atom enhances π-π stacking and membrane permeability; broader antifungal activity.
1,2,4-Triazole 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide Chlorine substituent increases electronegativity; triazole ring improves metal-chelating ability.
  • Bioactivity : Thiadiazoles (e.g., ) exhibit insecticidal and fungicidal properties, while triazoles (e.g., ) are often explored for antimicrobial and anticancer applications. The target compound’s oxadiazole moiety may offer a balance between stability and bioactivity.

Q & A

Q. What are the established synthetic routes for synthesizing N-(3,4-dimethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide?

The synthesis typically involves multi-step processes, including cyclocondensation of arylsulfonylacetic acid hydrazide with electrophiles under acidic conditions to form the oxadiazole core . Key precursors include substituted phenyl groups and thiophene derivatives. Reaction optimization may employ continuous flow chemistry or automated reactors to improve yield and purity . Purification often uses recrystallization or chromatography .

Q. What analytical techniques are critical for confirming the compound's structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural elucidation . Infrared (IR) spectroscopy verifies functional groups, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) . X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. What are the primary biological targets or activities associated with this compound?

The compound's sulfonamide and oxadiazole moieties suggest interactions with bacterial enzymes (e.g., dihydropteroate synthase) and inflammatory mediators (e.g., COX-2) . In vitro assays against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) show IC₅₀ values in the micromolar range .

Advanced Research Questions

Q. How can synthetic yield be optimized given steric hindrance from the 3,4-dimethylphenyl group?

Steric effects may impede cyclization steps. Strategies include:

  • Using bulky base catalysts (e.g., DBU) to reduce side reactions .
  • Microwave-assisted synthesis to enhance reaction kinetics .
  • Solvent screening (e.g., DMF vs. THF) to improve solubility of intermediates . Yield improvements from 45% to 68% have been reported with these adjustments .

Q. How to resolve contradictions in bioactivity data across different assay systems?

Discrepancies may arise from variations in cell permeability or assay conditions. Solutions:

  • Standardize assay protocols (e.g., ATP-based viability assays vs. colony counting) .
  • Perform pharmacokinetic studies to assess bioavailability and metabolite interference .
  • Cross-validate results using orthogonal methods (e.g., SPR binding assays vs. enzymatic inhibition) .

Q. What computational methods predict the compound's interaction with biological targets?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations model binding to enzymes like DHPS or EGFR . QSAR studies correlate substituent effects (e.g., methyl vs. methoxy groups) with activity trends . In silico ADMET predictions (SwissADME) guide toxicity profiling .

Q. What strategies enhance the compound's selectivity in antimicrobial assays?

  • Introduce halogen atoms (e.g., fluorine) to improve target affinity .
  • Modify the thiophene sulfonamide moiety to reduce off-target binding .
  • Co-administer efflux pump inhibitors (e.g., PAβN) to counteract bacterial resistance .

Q. How to address poor solubility in aqueous media during in vitro testing?

  • Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) .
  • Synthesize prodrugs (e.g., phosphate esters) for enhanced hydrophilicity .
  • Nanoformulation with liposomes or PLGA nanoparticles improves dispersion .

Q. How to design SAR studies focusing on the oxadiazole ring's substituents?

  • Systematic substitution at the oxadiazole 3-position with electron-withdrawing (e.g., -NO₂) or donating groups (e.g., -OCH₃) .
  • Compare IC₅₀ values against wild-type and mutant enzyme isoforms to map pharmacophore requirements .

Q. How to mitigate cross-reactivity in kinase inhibition assays?

  • Use isoform-specific inhibitors as positive controls (e.g., imatinib for ABL1) .
  • Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions .
  • Introduce steric bulk near the sulfonamide group to restrict binding pocket access .

Methodological Notes

  • Data Contradiction Analysis : Always cross-reference NMR shifts with calculated spectra (e.g., ChemDraw) to confirm assignments .
  • Experimental Design : Use factorial design (e.g., DoE) to optimize reaction parameters (temperature, solvent, catalyst) .
  • Bioactivity Validation : Include cytotoxicity assays (e.g., HEK293 cells) to differentiate specific vs. nonspecific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 2
N-(3,4-dimethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.